2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-3-5-14(6-4-12)17-8-15(23-27-17)10-21-18(25)9-16-11-28-20-22-13(2)7-19(26)24(16)20/h3-8,16H,9-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDHSWSKZUNJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CSC4=NC(=CC(=O)N34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactionsCommon reagents include various amines, aldehydes, and acids, with reaction conditions often requiring controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are often modified at positions 2, 3, 5, and 7 to tune physicochemical and biological properties. Key analogues and their distinguishing features are summarized below:
Key Observations:
Heterocyclic Diversity : The target compound’s 1,2-oxazole substituent contrasts with the 1,2,4-oxadiazoles in compounds like 4a–k , which are synthesized via TMSCl-mediated cycloadditions . The oxazole’s smaller ring size and reduced nitrogen content may influence electronic properties and binding interactions compared to oxadiazoles.
Substituent Position: Unlike M776, which features an ethyl ester at position 6, the target compound replaces this with an acetamide group.
Biological Relevance: While bioactivity data for the target compound is absent in the provided evidence, structurally related thiazolopyrimidines and oxadiazoles are known for antimicrobial and anti-inflammatory properties.
Physicochemical Properties
While experimental data (e.g., logP, solubility) for the target compound is unavailable, computational predictions based on structural analogs suggest:
- Lipophilicity : The 4-methylphenyl group and acetamide moiety may increase logP compared to ester-containing derivatives like M774.
Biological Activity
The compound 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of thiazolo-pyrimidine derivatives. The molecular formula is with a molecular weight of approximately 387.46 g/mol. The structure includes a thiazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazolo-pyrimidine derivatives. For instance, compounds with similar scaffolds have demonstrated significant inhibition of cancer cell proliferation in vitro. A study indicated that derivatives containing the thiazolo-pyrimidine structure exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been documented. For instance, derivatives were shown to inhibit LPS-induced TNF-alpha production in murine models by more than 80%, suggesting a promising avenue for treating inflammatory conditions .
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives possess antimicrobial properties as well. Compounds from this class have been evaluated for their efficacy against various pathogens, demonstrating activity against both bacterial and fungal strains .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and inflammation pathways.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate apoptosis and cell survival.
- Interaction with DNA/RNA : Similar compounds have shown the ability to bind to nucleic acids, potentially disrupting replication and transcription processes.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where derivatives related to this compound were synthesized and evaluated:
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines showing promising results with significant cytotoxicity observed at low concentrations .
- Anti-inflammatory Study : In a controlled experiment, a thiazolo-pyrimidine derivative was administered to mice subjected to inflammatory stimuli, resulting in reduced cytokine levels compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
